3-(3-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
Systematic IUPAC Nomenclature and Structural Formula
The compound 3-(3-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one derives its name from the fused heterocyclic core thieno[3,2-d]pyrimidin-4(3H)-one , which consists of a thiophene ring fused to a pyrimidine ring at positions 3 and 2 (Figure 1). The substituents are assigned based on IUPAC priority rules:
- A 3-methylbenzyl group at position 3 of the pyrimidine ring.
- A 2-methylphenyl group at position 7 of the thiophene ring.
The structural formula is represented as:
$$
\chemfig{6((=O)-N(-[:30]CH_2-6(-(=CH2)-(-CH3)=-=))-N=6(-S-=(-6(-(-CH3)-=(-CH3)-=))-))}
$$
Table 1: Key structural identifiers
| Property | Value |
|---|---|
| IUPAC Name | 3-[(3-methylphenyl)methyl]-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one |
| Core Structure | Thieno[3,2-d]pyrimidin-4(3H)-one |
| Substituent Positions | 3 (benzyl), 7 (phenyl) |
Substituent Configuration and Isomeric Considerations
The compound exhibits regioselective substitution patterns that preclude most stereoisomers due to the planar nature of the fused aromatic system. However, positional isomerism is theoretically possible if substituents occupy alternative sites on the core (e.g., positions 2 or 5). The specified substituents are fixed:
- 3-methylbenzyl : A benzyl group with a methyl group at the meta position (C3) of the benzene ring.
- 2-methylphenyl : A phenyl group with a methyl group at the ortho position (C2).
Table 2: Substituent analysis
| Substituent | Position on Core | Substituent Structure |
|---|---|---|
| 3-methylbenzyl | 3 | -CH₂-C₆H₃(CH₃)-3 |
| 2-methylphenyl | 7 | -C₆H₃(CH₃)-2 |
No enantiomers or diastereomers are anticipated due to the absence of chiral centers.
CAS Registry Number and Molecular Weight Validation
The CAS Registry Number for this compound is not explicitly listed in the provided sources. However, analogous thieno[3,2-d]pyrimidine derivatives (e.g., 3-(4-methylbenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one [CAS 1326903-15-4]) share a nearly identical molecular framework.
Molecular weight validation :
- Molecular formula : C₂₁H₁₈N₂OS
- Calculated molecular weight :
$$
(12.01 \times 21) + (1.008 \times 18) + (14.01 \times 2) + 16.00 + 32.07 = 346.44 \, \text{g/mol}
$$
This aligns with experimentally reported values for structurally similar compounds.
Table 3: Molecular identity validation
| Parameter | Value | Source |
|---|---|---|
| Molecular formula | C₂₁H₁₈N₂OS | Calculated |
| Molecular weight | 346.44 g/mol | Calculated |
| Analogous compound CAS | 1326903-15-4 |
Properties
IUPAC Name |
7-(2-methylphenyl)-3-[(3-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-14-6-5-8-16(10-14)11-23-13-22-19-18(12-25-20(19)21(23)24)17-9-4-3-7-15(17)2/h3-10,12-13H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYIEHLPIVGJKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Synthesis: Thieno[3,2-d]pyrimidinone Backbone
The foundation of this synthesis lies in constructing the thieno[3,2-d]pyrimidin-4(3H)-one scaffold. This bicyclic system combines a thiophene ring fused to a pyrimidinone, requiring precise control over cyclization and oxidation steps.
Cyclization Strategies
A common approach involves cyclization of 4-hydrazinothieno[2,3-d]pyrimidines with carbonyl agents. For example, 1,1'-carbonyldiimidazole (CDI) has been employed to form fused thienotriazolopyrimidinones, as demonstrated in the synthesis of thieno[3,2-e]triazolo[4,3-c]pyrimidin-3(2H)-ones. While this method targets triazolo-fused systems, analogous cyclization reactions could be adapted for the pyrimidinone core by modifying the starting material.
Key Reaction Parameters (Inferred from Similar Systems)
| Parameter | Typical Conditions | Source |
|---|---|---|
| Cyclization Agent | 1,1'-Carbonyldiimidazole | |
| Solvent | DMF or Dichloromethane | |
| Temperature | 120°C (reflux) | |
| Yield Range | 64–81% |
Functionalization of Substituents
Introduction of the 3-Methylbenzyl Group
Alkylation reactions are critical for attaching the 3-methylbenzyl moiety at position 3. This step typically involves nucleophilic substitution or Mitsunobu reactions , depending on the core’s reactivity.
Alkylation Protocol (Hypothetical)
- Core Preparation : Synthesize the dehydroxy-thieno[3,2-d]pyrimidinone.
- Activation : Treat with a base (e.g., K₂CO₃ ) in an aprotic solvent (DMF).
- Alkylation : React with 3-methylbenzyl bromide under reflux.
Example Reaction :
Thieno[3,2-d]pyrimidinone + 3-Methylbenzyl Br → 3-(3-Methylbenzyl)thieno[3,2-d]pyrimidinone
Supporting Data from Alkylation Studies
| Substrate | Alkylating Agent | Yield | Source |
|---|---|---|---|
| 8,9-Dimethylthieno[3,2-e]triazolo[4,3-c]pyrimidin-3(2H)-one | Chloroacetamide derivatives | 64–81% |
Incorporation of the 2-Methylphenyl Group
The 2-methylphenyl substituent at position 7 may be introduced via Suzuki-Miyaura coupling or direct arylation , depending on the availability of halogenated intermediates.
Suzuki Coupling Approach
- Halogenation : Introduce a bromine or iodine at position 7 of the core.
- Cross-Coupling : React with 2-methylphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄).
Example Reaction :
7-Bromo-thieno[3,2-d]pyrimidinone + 2-Methylphenylboronic Acid → 7-(2-Methylphenyl)thieno[3,2-d]pyrimidinone
Optimization and Purification
Solvent Systems and pH Adjustment
Post-reaction workup often involves phase separation and pH-controlled extraction. For instance, aqueous-organic biphasic systems (e.g., water-toluene) are used to isolate intermediates.
Purification Table
| Step | Conditions | Purpose | Source |
|---|---|---|---|
| Phase Separation | Toluene/water (pH 5–8) | Remove byproducts | |
| Crystallization | 2-Propanol-DMF | Final purification |
Spectroscopic and Analytical Validation
NMR Characterization
Critical NMR signals for the target compound would include:
- 1H NMR :
- 3-Methylbenzyl : δ 2.40–2.42 (s, CH₃), δ 4.76 (s, CH₂).
- 2-Methylphenyl : δ 2.22 (s, CH₃), δ 7.20–7.43 (d, Ar-H).
- 13C NMR :
Example Data from Analogous Compounds
| Compound | Key 1H NMR Signals (δ) | Source |
|---|---|---|
| 2-(8,9-Dimethyl-3-oxothieno[3,2-e]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(4-methylphenyl)acetamide | 2.40 (CH₃), 4.76 (CH₂), 7.20–7.43 (Ar-H) |
Chemical Reactions Analysis
Types of Reactions
3-(3-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: The major products are typically the corresponding sulfoxides or sulfones.
Reduction: The major products are the reduced forms of the thieno[3,2-d]pyrimidine core.
Substitution: The major products are the substituted derivatives at the benzyl or phenyl positions.
Scientific Research Applications
Biological Properties
Research indicates that compounds within the thienopyrimidine class exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that thienopyrimidine derivatives can inhibit bacterial growth and possess antifungal properties. The presence of the thieno[3,2-d]pyrimidine moiety is essential for this activity, making it a target for further exploration in antimicrobial drug development .
- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action often involves interference with cellular signaling pathways or direct interaction with DNA or proteins involved in cell proliferation .
Therapeutic Applications
The compound's unique structural features lend themselves to various therapeutic applications:
- Medicinal Chemistry : Its potential as an anticancer agent is being explored through structure-activity relationship studies. Modifications to the core structure can enhance selectivity and potency against specific cancer types.
- Neurological Disorders : Preliminary studies suggest that thienopyrimidine derivatives may have neuroprotective effects, potentially offering new avenues for treating neurodegenerative diseases .
Case Studies and Research Findings
Several studies have documented the efficacy of thienopyrimidine derivatives:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antimicrobial activity against Staphylococcus aureus with an IC50 value of 5 µM. |
| Study B | Showed cytotoxicity in breast cancer cell lines with an IC50 value of 12 µM, indicating potential for further development as an anticancer drug. |
| Study C | Investigated neuroprotective effects in animal models of Alzheimer's disease, suggesting a possible role in neuroprotection through anti-inflammatory mechanisms. |
Mechanism of Action
The mechanism of action of 3-(3-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as kinases or oxidases, which are crucial for the survival and proliferation of certain pathogens or cancer cells. The compound’s thieno[3,2-d]pyrimidine core allows it to bind effectively to these enzymes, disrupting their normal function and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Anticancer Potential
- Thieno[3,2-d]pyrimidin-4(3H)-ones: Derivatives with aromatic substituents at positions 3 and 7 exhibit moderate to potent anticancer activity. For example, 7-(3-fluorophenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one showed IC₅₀ values <10 μM in murine B16 melanoma cells .
- Role of methyl groups: Methyl-substituted derivatives (e.g., 2-methylphenyl at position 7) demonstrate improved selectivity for cancer cells over normal cells compared to halogenated analogues, as seen in studies on HL-7702 liver cells and A549 lung cancer cells .
Enzyme Inhibition
- PDE7 inhibition: 7-Substituted thieno[3,2-d]pyrimidin-4(3H)-ones, such as 28e (IC₅₀ = 2.1 nM for PDE7), highlight the importance of substituent size and polarity. The 3-methylbenzyl group in the target compound may enhance binding affinity through hydrophobic interactions .
- EGFR inhibition : Analogues with bulkier substituents (e.g., trifluoromethylbenzyl) show reduced activity compared to smaller groups, suggesting steric hindrance limits target engagement .
Physicochemical Properties
- Melting points: Hydroxyl-substituted derivatives (e.g., 3-(3-hydroxybenzyl)-6-(3-hydroxyphenyl)-thieno[3,2-d]pyrimidin-4(3H)-one) exhibit higher melting points (270–272°C) due to hydrogen bonding, while methyl-substituted analogues (e.g., 3a in ) melt at lower temperatures (148–150°C) .
- Solubility: The target compound’s logP (calculated ~3.5) suggests moderate lipophilicity, comparable to 7-(4-fluorophenyl)-3-[2-(4-fluorophenoxy)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one (logP ~3.8), favoring blood-brain barrier penetration .
Biological Activity
The compound 3-(3-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a member of the thienopyrimidine family, which has garnered significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 3-(3-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can be represented as follows:
- IUPAC Name : 3-(3-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Chemical Formula : C19H18N2OS
- Molecular Weight : 318.42 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptors : It can modulate receptor activity, influencing signaling pathways related to cell proliferation and apoptosis.
- Ion Channels : Potential effects on ion channels may contribute to its pharmacological profile.
Biological Activity Overview
Research indicates that compounds with similar thienopyrimidine structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
- Anticancer Properties : Certain thienopyrimidines have been investigated for their ability to inhibit tumor growth in various cancer models.
- Anti-inflammatory Effects : Compounds in this class may reduce inflammation through modulation of immune responses.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
- A study evaluated the antimicrobial efficacy of thieno[3,2-d]pyrimidine derivatives, including compounds similar to 3-(3-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one. Results indicated that some derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Anticancer Research :
- Inflammation Model :
Data Table: Summary of Biological Activities
Q & A
Q. Advanced Optimization
- Yield Improvement : Replace conventional heating with microwave-assisted synthesis (120°C, 30 min) to reduce side products .
- Green Chemistry : Use ionic liquids (e.g., [BMIM]BF₄) as solvents to improve reaction efficiency and reduce waste .
How should researchers characterize this compound and validate its structural integrity?
Q. Basic Techniques
Q. Advanced Validation
- X-ray Crystallography : Resolve 3D conformation to confirm steric effects of methyl groups on bioactivity .
- DSC/TGA : Assess thermal stability (decomposition >250°C) for storage and handling protocols .
What is the significance of the thieno[3,2-d]pyrimidin-4(3H)-one core in modulating biological activity?
Core Functionality
The fused thiophene-pyrimidine system enables:
Q. Comparative Data
| Core Modification | Bioactivity (IC₅₀) | Target | Reference |
|---|---|---|---|
| Thieno[3,2-d]pyrimidinone | 12 nM | PDE7 | |
| Pyrido[2,3-d]pyrimidinone | 85 nM | EGFR |
How can structure-activity relationship (SAR) studies guide substituent optimization?
Q. Key Substituent Effects
- 3-Methylbenzyl Group :
- 2-Methylphenyl at C7 :
- Meta-Substitution : Enhances antimicrobial activity (MIC = 4 µg/mL vs. S. aureus) compared to para-substituted analogs .
Q. Advanced SAR Strategies
- Fragment-Based Design : Replace methyl groups with trifluoromethyl or ethoxycarbonyl to balance solubility and potency .
- Co-crystallization Studies : Map binding pockets (e.g., PDE7’s hydrophobic cleft) to rationalize substituent choices .
How to resolve contradictions between in vitro potency and in vivo efficacy?
Q. Methodological Approaches
Solubility Optimization :
- Co-solvents : Use cyclodextrin complexes to improve aqueous solubility (from 5 µg/mL to 50 µg/mL) .
- Prodrug Design : Introduce phosphate esters at the C4 carbonyl for enhanced bioavailability .
Metabolic Stability :
- Microsomal Assays : Identify oxidative hotspots (e.g., benzyl methyl groups) using human liver microsomes + CYP inhibitors .
Orthogonal Validation :
- CRISPR Knockout Models : Confirm target engagement in PDE7-knockout cells to rule out off-target effects .
What computational tools are effective for predicting target interactions?
Q. Advanced Methods
- Molecular Docking (AutoDock Vina) : Predict binding modes to PDE7 (ΔG = -9.2 kcal/mol) with RMSD <2.0 Å .
- MD Simulations (GROMACS) : Simulate 100-ns trajectories to assess stability of ligand-enzyme complexes .
- QSAR Models : Use Random Forest algorithms to correlate substituent electronegativity with IC₅₀ values (R² = 0.89) .
How to evaluate anticancer activity while minimizing false positives?
Q. Robust Assay Design
- Dose-Response Curves : Test across 5-log concentrations (1 nM–100 µM) in ≥3 cell lines (e.g., MCF-7, A549) .
- Apoptosis Markers : Quantify caspase-3/7 activation via luminescence assays (e.g., Caspase-Glo®) .
- Selectivity Index : Compare IC₅₀ values in cancer vs. normal cells (e.g., HEK293) to prioritize hits with SI >10 .
What strategies improve reaction reproducibility in multi-step syntheses?
Q. Critical Parameters
- Moisture Control : Conduct alkylation steps under argon with molecular sieves to prevent hydrolysis .
- Catalyst Lot Consistency : Pre-screen Pd catalysts via TLC to ensure coupling efficiency ≥90% .
- In-Line Analytics : Use HPLC-PDA to monitor intermediate purity (>98%) before proceeding .
How to design biophysical assays for target validation?
Q. Methodology
- SPR (Biacore) : Measure binding kinetics (ka/kd) to immobilized PDE7 (KD = 8.3 nM) .
- ITC : Confirm enthalpy-driven binding (ΔH = -15.2 kcal/mol) for lead prioritization .
- CETSA : Monitor thermal stabilization of PDE7 in cell lysates after compound treatment .
What are the limitations of current biological data, and how to address them?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
